molecular formula C14H22O6 B1456504 Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate CAS No. 1256546-71-0

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Cat. No.: B1456504
CAS No.: 1256546-71-0
M. Wt: 286.32 g/mol
InChI Key: BTDNFERLAOCGJH-UHFFFAOYSA-N
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Description

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate is a useful research compound. Its molecular formula is C14H22O6 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDNFERLAOCGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 500 mL round-bottomed flask was charged with diisopropylamine (16 mL) and tetrahydrofuran (311 mL). The solution was cooled to −78° C. under N2 and n-butyllithium (2.5 M in hexanes, 44.8 mL)) was added. The reaction was stirred for 30 minutes at −78° C. and ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (20 g) was added as a tetrahydrofuran solution (ca. 10 mL). The mixture was stirred at −78° C. for 1 hour and ethyl chloroformate (9 mL) was added neat. After stirring at −78° C. for 10 minutes, the reaction was warmed to room temperature over 2 hours. The reaction was quenched with saturated aqueous NH4Cl and diluted with diethyl ether. The layers were separated, the aqueous layer was extracted with diethyl ether and the combined organics were dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-65% hexanes/ethyl acetate).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
311 mL
Type
solvent
Reaction Step One
Quantity
44.8 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 500 mL round-bottomed flask was charged with diisopropylamine (16 mL) and tetrahydrofuran (311 mL). The solution was cooled to −78° C. under N2 and n-BuLi (2.5 M in hexanes, 44.8 mL)) was added. The reaction was stirred for 30 minutes at −78° C. and ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (20 g) was added as a tetrahydrofuran solution (ca. 10 mL). The solution was stirred at −78° C. for 1 hour and ethyl chloroformate (9 mL) was added neat. After stirring at −78° C. for 10 minutes, the reaction was warmed to room temperature over 2 hours. The reaction was quenched with saturated aqueous NH4Cl and was diluted with diethyl ether. The layers were separated, the aqueous layer was extracted with diethyl ether and the combined organics were dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-65% hexanes/ethyl acetate).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
311 mL
Type
solvent
Reaction Step One
Quantity
44.8 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The procedure described in Pearson at al., J. Org. Chem., 1997, 62, 5284 was followed with a minor modification. A mixture of diethyl 4-oxocyclohexane-1,1-dicarboxylate, Intermediate 2, (120.6 g, 463 mmol), ethane-1,2-diol (110 mL, 1973 mmol), and para-toluene sulfonic acid mono hydrate (1.0 g, 5.26 mmol) in Benzene (250 mL) was stirred at room temp under N2 for 2 days. The mixture was diluted with Et2O (1 L) and washed with water (300 mL×3), sat'd NaHCO3 (100 mL) and then with brine, dried (MgSO4), and concentrated to dryness to provide the title compound (132.7 g, 463 mmol, 100% yield) as an amber oil HPLC: 2.38 min (AP 70% at 220 nm). LCMS: m/z 287 (M+H). 1H NMR (500 MHz, CDCl3) δ ppm 1.17 (6H, t, J=7.2 Hz, 9,12-CH3), 1.60 (4H, t, J=6.4 Hz, 2,6-CH2), 2.09 (4H, t, J=6.4 Hz, 3,5-CH2), 3.86 (4H, s, 13,14-OCH2), 4.11 (4H, q, J=7.2 Hz, 8,11-OCH2). 13C NMR (126 MHz, CDCl3) δ ppm 14.1 (9,12-CH3), 29.0 (3,5-CH2), 31.6 (2,6-CH2), 53.9 (4-C), 61.3 (8,11-OCH2), 64.3 (13,14-OCH2), 107.7 (1-OCO), 171.2 (7,10-OC═O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
120.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 4
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 5
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 6
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

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